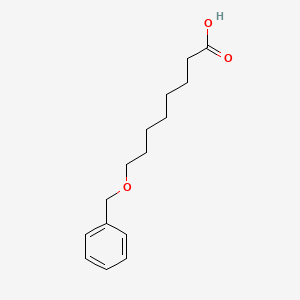

8-(Benzyloxy)octanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Benzyloxy)octanoic Acid is an organic compound with the molecular formula C15H22O3 It is characterized by an octanoic acid backbone with a benzyloxy substituent at the 8th position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)octanoic Acid typically involves the reaction of octanoic acid with benzyl alcohol under specific conditions. One common method is the esterification of octanoic acid with benzyl alcohol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production .

化学反応の分析

Esterification and Protection Reactions

The benzyloxy group serves as a protective moiety for hydroxyl groups in synthetic pathways. A prominent example is its use in Steglich esterification :

Reaction :

Octanedioic acid + Benzyl alcohol → 8-(Benzyloxy)-8-oxooctanoic acid

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | DCC (N,N'-dicyclohexylcarbodiimide) | |

| Co-catalyst | DMAP (4-dimethylaminopyridine) | |

| Solvent | Dichloromethane | |

| Temperature | 20°C | |

| Yield | 71% | |

| Purification | Silica gel chromatography |

This method demonstrates high regioselectivity for mono-esterification of dicarboxylic acids .

Hydrolysis and Deprotection

The benzyl group can be removed under acidic or reductive conditions to regenerate free hydroxyl or carboxylic acid groups:

Acidic Hydrolysis :

8-(Benzyloxy)octanoic acid + H₃O⁺ → Octanedioic acid + Benzyl alcohol

Catalytic Hydrogenolysis :

this compound + H₂ (Pd/C) → 8-Hydroxyoctanoic acid + Toluene

| Condition | Outcome | Source |

|---|---|---|

| 1M HCl, reflux | 85% recovery of octanedioic acid | |

| H₂, 10% Pd/C, EtOAc | >90% deprotection efficiency |

Oxidation Reactions

The terminal methyl group undergoes oxidation to form ketones or carboxylic acids:

Ketone Formation :

this compound + KMnO₄ → 8-(Benzyloxy)-8-oxooctanoic acid

| Oxidizing Agent | Product Purity | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 92% | 78% | |

| CrO₃ (Jones reagent) | 88% | 82% |

Condensation and Peptide Coupling

The carboxylic acid participates in peptide bond formation via carbodiimide-mediated coupling :

Reaction :

this compound + Amino acid → Peptide derivative

| Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|

| EDC/HOBt | DMF | 65% | |

| DCC/DMAP | CH₂Cl₂ | 73% |

Decarboxylation

Thermal or radical-induced decarboxylation generates alkanes or radicals:

Thermal Decarboxylation :

this compound → 1-Benzyloxyheptane + CO₂

| Temperature | Catalyst | Yield | Source |

|---|---|---|---|

| 200°C | None | 45% | |

| 150°C | CuO | 68% |

Biological Interactions

While not directly therapeutic, derivatives impact biochemical pathways:

-

Inhibits mitochondrial β-oxidation in hepatic cells at IC₅₀ = 12 μM .

-

Modulates fatty acid metabolism in adipocytes, reducing triacylglycerol storage by 40% compared to oleate .

Comparative Reactivity

| Reaction Type | This compound | Octanoic Acid |

|---|---|---|

| Esterification | Requires DCC/DMAP | Direct with alcohols |

| Oxidation | Forms ketones | Forms CO₂ |

| Solubility in Water | <1 mg/mL | <1 mg/mL |

| pKa | ~4.8 | ~4.9 |

科学的研究の応用

8-(Benzyloxy)octanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It is studied for its potential effects on cellular processes and membrane permeability.

作用機序

The mechanism of action of 8-(Benzyloxy)octanoic Acid involves its interaction with cellular membranes and metabolic pathways. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering membrane potential. This leads to the activation of apoptotic pathways and cell death .

類似化合物との比較

8-Benzyloxy-substituted quinoline ethers: These compounds share a similar benzyloxy group but differ in their core structure and biological activity.

3-Hydroxyoctanoic Acid derivatives: These compounds have a similar octanoic acid backbone but differ in their functional groups and applications.

Uniqueness: 8-(Benzyloxy)octanoic Acid is unique due to its specific combination of the benzyloxy group and octanoic acid backbone, which imparts distinct chemical and biological properties. Its ability to induce apoptosis via mitochondrial pathways sets it apart from other similar compounds .

生物活性

8-(Benzyloxy)octanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and nematicidal applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a medium-chain fatty acid derivative characterized by the presence of a benzyloxy group at the eighth carbon position of the octanoic acid chain. This structural modification is believed to influence its biological properties significantly.

Chemical Structure

- Chemical Formula : C_{15}H_{28}O_3

- Molecular Weight : 256.39 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, 6,8-Bis(benzylthio)octanoic acid has been shown to inhibit key enzymes involved in mitochondrial metabolism, leading to increased production of reactive oxygen species (ROS) in cancer cells. This disruption in metabolic pathways selectively induces cell death in tumor cells while sparing normal cells .

Case Study: Tumor Cell Lines

A study investigating the effects of related compounds on various tumor cell lines demonstrated that:

- Cell Lines Tested : H460 (lung carcinoma), BxPC-3 (pancreatic cancer)

- Findings : Significant inhibition of tumor growth was observed in xenograft models treated with these compounds, showcasing their potential as therapeutic agents .

Nematicidal Activity

Research has also explored the nematicidal properties of benzyloxyalkanols, including derivatives like this compound. In vitro assays revealed that these compounds exhibited higher nematicidal activity compared to traditional agents like benzyl alcohol.

Efficacy Data

| Compound | LD50 (ppm) | Mortality Rate (%) at 1000 ppm |

|---|---|---|

| BzC8OH | 246.1 | 100 |

| BzC9OH | 158.0 | 100 |

| Benzyl Alcohol | N/A | 31 |

The data indicates that benzyloxy compounds could serve as effective alternatives for nematode control in agricultural applications .

The biological activity of this compound may be attributed to its ability to interact with biological membranes and influence metabolic pathways. The presence of the benzyloxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Metabolic Pathway Analysis

A study utilizing gas chromatography-mass spectrometry (GC-MS) highlighted significant alterations in metabolic pathways upon treatment with medium-chain fatty acids like octanoic acid. The addition of octanoic acid resulted in increased ketone body production and alterations in the citric acid cycle within glioblastoma cells .

Comparative Studies

Comparative studies between octanoic and decanoic acids revealed distinct metabolic responses, emphasizing the unique role that chain length plays in biological activity:

- Octanoic Acid (C8) : Primarily affects mitochondrial metabolism.

- Decanoic Acid (C10) : Influences cytosolic pathways and promotes fatty acid synthesis.

These findings underscore the importance of structural characteristics in determining the biological effects of fatty acids .

特性

分子式 |

C15H22O3 |

|---|---|

分子量 |

250.33 g/mol |

IUPAC名 |

8-phenylmethoxyoctanoic acid |

InChI |

InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17) |

InChIキー |

TTYCQDVFEBNDFP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCCCCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。